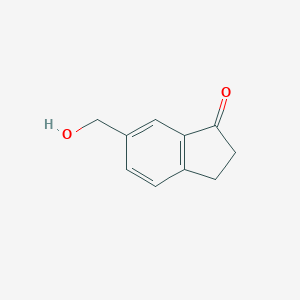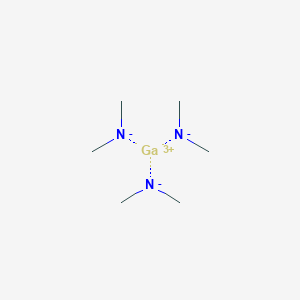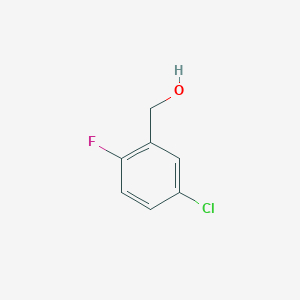
2-クロロ-N-(4-メトキシフェニル)ピリミジン-4-アミン
概要
説明
2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine is a compound with potential biological activity. It is part of a class of chemicals known for various pharmaceutical applications, including anticancer properties. Its structure and reactivity make it an interesting subject for chemical and biological studies.
Synthesis Analysis
This compound can be synthesized through various chemical reactions involving chlorination and aminization. For example, Lu Jiu-fu et al. (2015) reported the synthesis of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, by chlorination and aminisation from related pyrimidine derivatives (Lu Jiu-fu et al., 2015).
Molecular Structure Analysis
The crystal and molecular structure of similar compounds have been analyzed using X-ray diffraction and other spectroscopic methods. For instance, a study by Trilleras et al. (2009) on isostructural pyrimidine compounds provides insights into the planarity of the pyrimidine rings and hydrogen bonding patterns (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives like 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine undergo various chemical reactions, leading to the formation of different products. These reactions include interactions with nucleophiles and transformations into other heterocyclic compounds, as illustrated by the work of Botta et al. (1985) and Farouk et al. (2021) (Botta et al., 1985), (Farouk et al., 2021).
科学的研究の応用
アポトーシス誘導
この化合物は、強力なアポトーシス誘導物質として同定されています . つまり、これは、がん細胞でしばしば混乱するプロセスであるプログラムされた細胞死を誘発する可能性があります。 これは、がん治療研究のための潜在的な候補となっています .
生体内活性
この化合物は、高い生体内活性を示しました . これは、それがinvitro(実験室設定)だけでなく、invivo(生きた生物体)でも効果的であるため、潜在的な治療用途があることを示唆しています .
チューブリン阻害
この化合物は、チューブリン阻害と関連付けられています . チューブリンは、細胞分裂に重要なタンパク質であり、その阻害はがん細胞の分裂と増殖を防ぐことができます .
細胞増殖阻害
この化合物は、細胞増殖阻害アッセイで使用されてきました . これは、細胞の増殖を阻害する可能性があり、がん治療の文脈で特に有用である可能性があります .
遺伝子編集
詳細は不明ですが、遺伝子編集の文脈でこの化合物が言及されています . これは、遺伝子工学または遺伝子治療における潜在的な用途を示唆している可能性があります<a aria-label="2: 5. 遺伝子編集 詳細は不明ですが、遺伝子編集の文脈でこの化合物が言及されています2" data-citationid="2cf4265c-
作用機序
Target of Action
Pyrimidine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular signaling or function .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to cellular signaling and function .
Result of Action
Pyrimidine derivatives have been associated with a variety of biological effects, often related to their interactions with cellular targets .
将来の方向性
The future directions of research on “2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine” could involve further exploration of its potential as a therapeutic agent, given its demonstrated inhibition of both AURKA and EGFR . Additionally, more studies could be conducted to further understand its physical and chemical properties, as well as its safety profile.
生化学分析
Biochemical Properties
The biochemical properties of 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine are not fully characterized yet. Pyrimidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures of the pyrimidine derivative and the interacting biomolecule .
Cellular Effects
Similar pyrimidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)14-10-6-7-13-11(12)15-10/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAAMKRQIGYXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621324 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
191729-02-9 | |
| Record name | 2-Chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

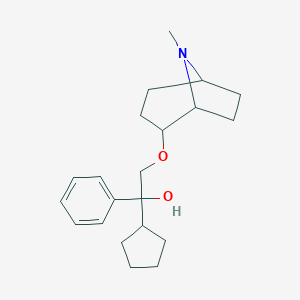
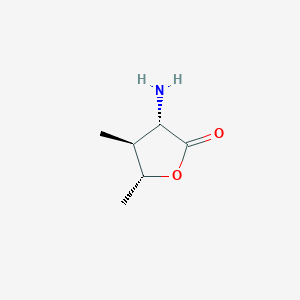
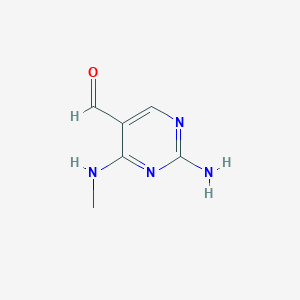
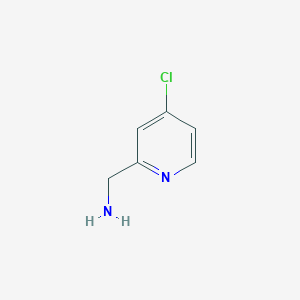
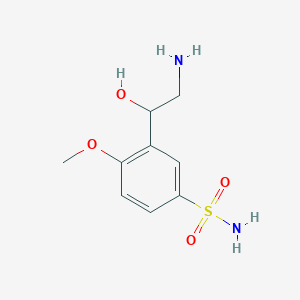
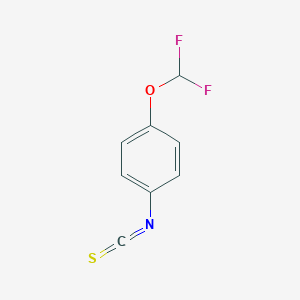

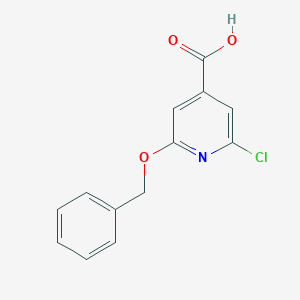

![10b-Butyl-8,9-dimethoxy-1,1-dimethyl-5,6-dihydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B67815.png)
![Tris[4-(tridecafluorohexyl)phenyl]phosphine](/img/structure/B67816.png)
